molecular formula C16H15N3O4 B147497 4-(4-Guanidinobenzoyloxy)phenylacetate CAS No. 71079-08-8

4-(4-Guanidinobenzoyloxy)phenylacetate

Numéro de catalogue B147497
Numéro CAS: 71079-08-8
Poids moléculaire: 313.31 g/mol
Clé InChI: XTKGXPFBKPYFDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(4-Guanidinobenzoyloxy)phenylacetate” is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other names such as “4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid” and “FOY 251 free base” among others .


Molecular Structure Analysis

The molecular weight of “4-(4-Guanidinobenzoyloxy)phenylacetate” is 313.31 g/mol . Its InChIKey is XTKGXPFBKPYFDW-UHFFFAOYSA-N . The compound’s structure has been examined using quantum mechanics/molecular mechanics molecular dynamic (QM/MM MD) simulations .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 313.10625597 g/mol .

Applications De Recherche Scientifique

Electrospray Ionization Tandem Mass Fragmentation

This study investigates the fragmentation patterns of 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), identifying its degradation product from camostat. It reveals the cleavage patterns and the formation of fragment ions in both positive and negative ion modes, offering insights into the chemical behavior of GBPA under collision-induced dissociation conditions (Kwon et al., 2011).

Stability of Oral Insulin Against Protease Degradation

The study explores the use of 4-(4-guanidinobenzoyloxy)phenylacetate in enhancing the stability of oral insulin against protease degradation. It demonstrates how the conjugation of this compound to the backbone of poly (γ-glutamic acid) and the subsequent formation of nanoparticles could inhibit trypsin activity, thereby improving the stability of insulin against protease degradation (Chen et al., 2015).

Detoxification Fabric Against Nerve Gas Agents

This research elaborates on the use of guanidine-functionalized polymers, including a derivative of 4-(4-guanidinobenzoyloxy)phenylacetate, for the decontamination of chemical warfare agents. It highlights the effectiveness of these polymers in hydrolyzing toxic organophosphates, demonstrating their potential as materials for protecting against chemical warfare agents (Ying et al., 2017).

Chemical Structure-Biological Activity Models

This review focuses on the medicinal chemistry applications, discussing the qualitative and quantitative models of chemical structure-biological activity relationships. It highlights the role of guanidino-containing compounds, such as 4-(4-guanidinobenzoyloxy)phenylacetate, in understanding the focused interaction/therapy of these compounds on biological sites (Putz et al., 2016).

Peroxynitrite-induced Reactions of DNA

This study investigates the formation of 5-guanidino-4-nitroimidazole, a reaction product of peroxynitrite with guanine in DNA, highlighting the potential implications of such modifications in pathological conditions and diseases. It also discusses the stability and impact of this modification on DNA repair and replication processes, shedding light on the interactions and potential biological consequences of 4-(4-guanidinobenzoyloxy)phenylacetate-related structures (Gu et al., 2002).

Orientations Futures

A study has attempted to form a novel nanoparticle by covalently conjugating 4-(2-(2-aminoethylamino)-2-oxoethyl)phenyl 4-guanidinobenzoyloxy (FOY-251), an active derivative of camostat mesylate, to the backbone of poly (γ-glutamic acid) (γ-PGA), in order to improve insulin stability against protease . This suggests potential future directions in the field of oral insulin delivery.

Propriétés

IUPAC Name

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKGXPFBKPYFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Guanidinobenzoyloxy)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Guanidinobenzoyloxy)phenylacetate
Reactant of Route 2
Reactant of Route 2
4-(4-Guanidinobenzoyloxy)phenylacetate
Reactant of Route 3
Reactant of Route 3
4-(4-Guanidinobenzoyloxy)phenylacetate
Reactant of Route 4
4-(4-Guanidinobenzoyloxy)phenylacetate
Reactant of Route 5
4-(4-Guanidinobenzoyloxy)phenylacetate
Reactant of Route 6
Reactant of Route 6
4-(4-Guanidinobenzoyloxy)phenylacetate

Citations

For This Compound
100
Citations
T NISHIHATA, Y SAITOH, K SAKAI - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
No. 7 2545 to p-guanidino benzoate (GBA)(Fig. 1) mostly via 4-(4-guanidinobenzoyloxy) phenylacetate (FOY251®)(Fig. 1), which also is a proteolytic enzyme inhibitor”) For long-term …
Number of citations: 9 www.jstage.jst.go.jp
M Ohkoshi, S Fujii - Journal of the National Cancer Institute, 1983 - academic.oup.com
The effect of the potent synthetic protease inhibitor [N,N-dimethylcarbamoylmethyl 4-(4-guanidinobenzoyloxy)-phenylacetate] methanesulfate (FOY-305) on skin carcinogenesis in ddY …
Number of citations: 34 academic.oup.com
M Ohkoshi, T Oka - Journal of maxillofacial surgery, 1984 - Elsevier
A protease inhibitor, (N,N-dimethylcarbamoylmethyl 4-(4-guanidinobenzoyloxy)-phenylacetate) methanesulfate was administered orally 3 times daily to 9 patients with squamous cell …
Number of citations: 20 www.sciencedirect.com
M Ohkoshi - Gan, 1981 - europepmc.org
3-Methylcholanthrene-induced tumor was challenged with a low molecular synthetic protease inhibitor,[N, N-dimethylcarbamoylmethyl 4-(4-guanidinobenzoyloxy)-phenylacetate] …
Number of citations: 17 europepmc.org
M Ohkoshi, S Fujii - Gan, 1982 - europepmc.org
Oral administration of a synthetic protease inhibitor.[N, N-dimethylcarbamoyl-methyl 4-(4-guanidinobenzoyloxy)-phenylacetate] methanesulfate, was used to challenge 3-…
Number of citations: 16 europepmc.org
K SAKAIC - jlc.jst.go.jp
In the rat, small intestinal absorption of FOY305® was improved by the addition of citric acid, probably through the reduction of enzymatic degradation of FOY305 by esterase in the …
Number of citations: 0 jlc.jst.go.jp
T NISHIHATA, H YOSHITOMI, C IKAWA… - Chemical and …, 1988 - jstage.jst.go.jp
Int he rat, small intestinal absorption of FOY305 [○! R] was improved by the addition of citric acid, probably through the reduction of enzymatic degradation of FOY305 by esterase in the …
Number of citations: 8 www.jstage.jst.go.jp
M Ohkoshi, S Fujii - The Journal of Dermatology, 1984 - Wiley Online Library
The oral administration of synthetic broad spectrum protease inhibitor, [N,N‐dimethylcarbamoylmethyl 4‐(4‐guanidinobenzoyloxy)‐phenylacetate] methanesulfate, was used to …
Number of citations: 1 onlinelibrary.wiley.com
H YONEZAWA - The Japanese Journal of Physiology, 1984 - jstage.jst.go.jp
Injection of various trypsin inhibitors into the lumen of the isolated perfused rat duodenum increased the amount of biologically active cholecystokinin-pancreozymin (CCK-BA) in the …
Number of citations: 21 www.jstage.jst.go.jp
J Chen, C Liu, W Shan, Z **ao, H Guo… - Journal of …, 2015 - Taylor & Francis
Oral insulin delivery is often limited by protease degradation. 2-(Dimethylamino)-2-oxoethyl 4-(4-guanidinobenzoyloxy)phenylacetate methanesulphonate (Camostat mesylate) is …
Number of citations: 33 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.